7-Chloro-2-naphthol

Description

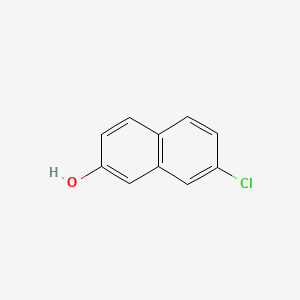

Structure

3D Structure

Properties

IUPAC Name |

7-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDSWPOSISCSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193505 | |

| Record name | NSC 112383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-93-1 | |

| Record name | 7-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040492931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002706440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 112383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OU33U1IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of 7-Chloro-2-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chloro-2-naphthol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for solubility determination, and a visualization of a potential synthetic pathway.

Core Topic: Solubility Profile of this compound

This compound, a halogenated derivative of 2-naphthol, is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and dyes.[1] Its solubility is a critical parameter for its application in various chemical reactions and purification processes.

Qualitative Solubility Summary

While specific quantitative solubility data (e.g., g/L or mol/L) for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases, its general solubility characteristics can be inferred from its chemical structure and available literature. As a derivative of 2-naphthol, which is known to be soluble in simple alcohols, ethers, and chloroform, this compound is also expected to be more soluble in organic solvents than in water.[1][2] One source explicitly states that this compound is "more soluble in organic solvents"[1]. The presence of the chlorine atom, an electron-withdrawing group, increases the molecule's polarity compared to 2-naphthol, which may influence its solubility in different organic media.

For comparison, the related compound 1-chloro-2-naphthol is described as soluble in methanol. The parent compound, 2-naphthol, is soluble in ethanol, ether, chloroform, glycerol, and alkaline solutions.[2][3] A quantitative measure for 2-naphthol in methanol is given as 1 g/10 mL, indicating high solubility.[4][5]

To enhance the solubility of this compound, co-solvents such as acetone or DMSO can be employed.[1] For reactions sensitive to pH, adjusting the solvent polarity using gradients, for instance with an ethanol-water mixture, is a suggested strategy.[1]

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the following is a detailed, generalized methodology for determining the thermodynamic solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

For HPLC: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape for this compound. Create a calibration curve by injecting known concentrations of the compound.

-

For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

-

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualizations

Synthesis Workflow for this compound

An established synthetic route for this compound involves the chlorination of disodium naphthalene-2,7-disulphonate, followed by hydrolysis.[1] The following diagram illustrates this general workflow.

Caption: Synthetic pathway of this compound.

General Analytical Workflow for Naphthol Derivatives

The analysis of naphthol derivatives, including this compound, in various matrices often involves sample preparation followed by chromatographic separation and detection.

Caption: Analytical workflow for this compound.

References

Spectroscopic Analysis of 7-Chloro-2-naphthol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2-naphthol, catering to researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₇ClO | PubChem[1] |

| Molecular Weight | 178.61 g/mol | PubChem[1] |

| Ionization Mode | Electron Ionization (EI) | Inferred from GC-MS data |

| Prominent Peaks (m/z) | ||

| 178 | Molecular Ion [M]⁺ | PubChem[1] |

| 180 | [M+2]⁺ isotope peak | PubChem[1] |

| 115 | Fragment Ion | PubChem[1] |

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |

| ~7.0 - 8.0 | Multiplet | 6H | Ar-H |

Note: Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 |

| ~135 | C-8a |

| ~132 | C-7 |

| ~130 | C-4a |

| ~129 | C-4 |

| ~128 | C-6 |

| ~127 | C-5 |

| ~125 | C-8 |

| ~118 | C-1 |

| ~109 | C-3 |

Note: These are predicted values and experimental results may differ.[2]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O Stretch | Phenolic C-O |

| 800-600 | C-Cl Stretch | Aryl Halide |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic signals.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain an absorption spectrum.

-

The spectrum is baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound powder directly onto the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[3]

-

Place the KBr pellet in the sample holder of the FTIR instrument.

Data Acquisition:

-

The sample is placed in the IR beam path.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

For GC-MS analysis, the sample is injected into the GC inlet, where it is vaporized. The vaporized sample is then carried by an inert gas through the chromatographic column to separate it from any impurities before entering the mass spectrometer.

-

Alternatively, for direct insertion, a small amount of the solid sample can be placed on a probe which is then inserted into the ion source.

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule.[4]

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[4][5]

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

The molecular ion peak is identified, which corresponds to the molecular weight of the compound. The presence of a peak at M+2 with an intensity of about one-third of the M+ peak is characteristic of a monochlorinated compound.

-

The fragmentation pattern is analyzed to provide information about the structure of the molecule.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

References

Halogenated Naphthols in Medicinal Chemistry: A Technical Guide to Synthesis, Applications, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its unique aromatic and lipophilic properties.[1] When functionalized with a hydroxyl group to form naphthol, the scaffold gains a crucial site for hydrogen bonding and further chemical modification. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the naphthol framework—a process known as halogenation—is a powerful tool in drug design.[2] Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability.[3][4] For instance, the inclusion of fluorine can enhance metabolic stability and receptor binding affinity, while heavier halogens like bromine and iodine can form significant halogen bonds, a type of non-covalent interaction that can stabilize ligand-target complexes.[5][6]

This technical guide provides a comprehensive overview of the potential applications of halogenated naphthols in medicinal chemistry. It covers key synthetic strategies, delves into their diverse biological activities with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties, and presents quantitative data and experimental methodologies to support further research and development in this promising area.

Synthesis of Halogenated Naphthols

The synthesis of halogenated naphthols can be achieved through various methodologies, either by direct halogenation of a naphthol precursor or by constructing the naphthol ring from halogenated starting materials. The choice of method depends on the desired regioselectivity and the compatibility of other functional groups.

Common Synthetic Strategies

-

Direct Electrophilic Halogenation: Naphthol rings are electron-rich and readily undergo electrophilic aromatic substitution. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular bromine (Br₂) and iodine (I₂) can be used to introduce halogen atoms at specific positions, often ortho and para to the hydroxyl group.[7][8] For example, the chlorination of β-naphthol can yield 4-chloro-β-naphthol.[9]

-

Ring Expansion Reactions: A two-step ring expansion of 1-indanones can produce diversely substituted 2-chloro- and 2-bromo-1-naphthols under mild conditions. This method offers broad functional group tolerance and provides a strategic entry point for complex natural product synthesis.[10]

-

Cycloaddition and Aromatization: A multi-step synthesis can involve a Diels-Alder cycloaddition reaction, followed by a copper(II)-catalyzed aromatization to form the naphthol core. Subsequent bromination can then be performed to yield the final halogenated product.[11][12]

-

Electrophilic Cyclization of Alkynes: Substituted naphthalenes and 2-naphthols can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols using reagents like ICl, I₂, Br₂, or NBS.[8]

The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of halogenated naphthols.

Medicinal Chemistry Applications

Halogenated naphthols exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development in several therapeutic areas.

Anticancer Activity

The anticancer potential of halogenated naphthols and their derivatives is one of the most extensively studied areas. They exert their effects through multiple mechanisms of action.

-

Inhibition of CREB-Mediated Gene Transcription: The transcription factor CREB (cyclic AMP-response element binding protein) is often overexpressed and activated in various cancers. Naphthol AS-E, a chlorinated naphthol derivative, has been identified as an inhibitor of CREB-mediated gene transcription.[13] It functions by disrupting the crucial interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its co-activator, CBP. Structure-activity relationship (SAR) studies indicate that small, electron-withdrawing groups, such as halogens, at the para-position are preferred for inhibitory activity.[13]

-

Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the DNA synthesis pathway, making it a target for anticancer agents.[14][15] Certain ortho-halogenated naphthalein derivatives have been shown to be specific and potent inhibitors of Lactobacillus casei TS (LcTS), with some selectivity over human TS (hTS).[14] The inhibition constants (Ki) for LcTS were found to be in the low micromolar range.[15]

-

Microtubule and Efflux Pump Modulation: Halogenated naphthochalcones, which are structurally related to naphthols, have been shown to induce cell cycle arrest in the G2/M phase and interfere with microtubule and F-actin dynamics.[16] Furthermore, some of these compounds can inhibit ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to multidrug resistance in cancer.[16]

The following table summarizes the anticancer activity of selected halogenated naphthol derivatives.

| Compound Class | Halogen(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Naphthoquinone-naphthol | 4-F | HCT116 | 1.18 µM | [17] |

| Naphthoquinone-naphthol | 4-F | PC9 | 0.57 µM | [17] |

| Naphthoquinone-naphthol | 4-F | A549 | 2.25 µM | [17] |

| Shikonin Derivative | - | H1975 | 1.51 µM | [18] |

| Naphthochalcone | Cl, Br, I | HT-29 (Colon) | Low double-digit µM | [16] |

| Naphthopyrazoline | Cl, Br, I | Various | Low single-digit µM | [16] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Halogenated phenols and naphthols have demonstrated significant potential in this area.

-

Antibacterial and Antibiofilm Effects: Halogenation can enhance the antimicrobial activity of phenolic compounds.[19] For example, 2,4,6-triiodophenol has shown potent biofilm inhibition against Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 5 μg/mL.[19] It was also effective against methicillin-resistant S. aureus (MRSA) and various Gram-negative bacteria.[19] The mechanism of action for some halogenated catechols is believed to involve the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI).[20] While much of the detailed research has been on simpler phenols, the principles extend to the naphthol scaffold, which has also been shown to possess disinfecting properties.[21][22]

-

Virulence Factor Inhibition: Beyond direct killing, these compounds can control key virulence factors. For instance, 2,4,6-triiodophenol was found to reduce metabolic activity, hemolysis, and protease activity in S. aureus and impair hyphal formation in Candida albicans.[19]

The following table presents the antimicrobial activity of representative halogenated phenols.

| Compound | Halogen(s) | Microorganism | Activity (MIC) | Reference |

| 2,4,6-Triiodophenol | I | Staphylococcus aureus | 5 µg/mL | [19] |

| Pentabromophenol | Br | Staphylococcus aureus | < 1 µg/mL | |

| Halogenated DMA Hydrogel | Cl | MRSA, VRE, P. aeruginosa | >99% killing efficiency | [20] |

Enzyme Inhibition

Halogenated naphthols have been designed and synthesized as potent inhibitors of various enzymes implicated in disease.

-

Carbonic Anhydrase (CA) Inhibition: A series of halogenated 1-naphthol derivatives were found to be effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). Ki values were in the low micromolar to nanomolar range, with the most potent compound for hCA I having a Ki of 0.034 µM.[11][12]

-

Acetylcholinesterase (AChE) Inhibition: The same series of 1-naphthol derivatives also showed excellent inhibition of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. The Ki values for AChE inhibition ranged from 0.096 µM to 0.177 µM.[11][12]

The following table summarizes the enzyme inhibition data for a series of halogenated 1-naphthol derivatives.

| Compound Substituent(s) | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| 2-bromo-4-fluoro-phenyl | hCA I | 0.034 ± 0.54 µM | [11][12] |

| 4-bromo-phenyl | hCA I | 0.724 ± 0.18 µM | [11][12] |

| 2-bromo-4-fluoro-phenyl | hCA II | 0.172 ± 0.02 µM | [11][12] |

| 4-bromo-phenyl | hCA II | 0.562 ± 0.21 µM | [11][12] |

| 2-bromo-4-fluoro-phenyl | AChE | 0.096 ± 0.01 µM | [11][12] |

| 4-bromo-phenyl | AChE | 0.177 ± 0.02 µM | [11][12] |

Key Experimental Protocols

This section provides an overview of methodologies commonly cited in the research of halogenated naphthols.

Protocol: Synthesis of 2-Halo-1-naphthols via Ring Expansion

This protocol is adapted from the method for converting 1-indanones into 2-chloro/bromo-1-naphthols.[10]

-

Silyl Enol Ether Formation: To a solution of the substituted 1-indanone in an appropriate solvent (e.g., THF), add a base (e.g., LDA or LiHMDS) at low temperature (-78 °C). After stirring, add a silylating agent (e.g., TIPSCl). Allow the reaction to warm to room temperature and stir until completion.

-

Halogenation and Ring Expansion: Cool the solution of the silyl enol ether and add the halogenating agent (e.g., NCS or NBS). Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Deprotection: Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), to the reaction mixture to remove the silyl protecting group from the hydroxyl.

-

Workup and Purification: Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the 2-halo-1-naphthol.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated naphthol compounds in cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Prospects

Halogenated naphthols represent a versatile and highly promising class of scaffolds in medicinal chemistry. The strategic incorporation of halogens provides a powerful means to modulate biological activity, leading to potent anticancer, antimicrobial, and enzyme-inhibiting agents. The diverse mechanisms of action, including the inhibition of key transcription factors like CREB and enzymes such as thymidylate synthase, highlight their potential to address complex diseases.[13][14]

Future research should focus on several key areas:

-

Selective Halogenation: Developing more precise synthetic methods to control the position and type of halogen will be crucial for fine-tuning activity and minimizing off-target effects.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds will facilitate rational drug design and the identification of novel therapeutic applications.

-

Pharmacokinetic Optimization: While halogenation can improve metabolic stability, a comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is necessary to advance them toward clinical development.

-

Exploiting Halogen Bonding: A more intentional use of heavier halogens (Cl, Br, I) to form specific halogen bonds with target proteins could lead to next-generation inhibitors with enhanced potency and selectivity.[5]

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 73. The chlorination of β-naphthol and ethyl 2-hydroxy-3-naphthoate in presence of sodium acetate. 4-Chloro-β-naphthol and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ortho-Halogen naphthaleins as specific inhibitors of Lactobacillus casei thymidylate synthase. Conformational properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Halogenated naphthochalcones and structurally related naphthopyrazolines with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Property of Halogenated Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative Antimicrobial Activity of Commercial Disinfectants with Naphtholics. - Covenant University Repository [eprints.covenantuniversity.edu.ng]

- 22. In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols [scielo.org.za]

Spectroscopic Profile of 7-Chloro-2-naphthol: A Technical Guide to its UV-Vis and Fluorescence Characteristics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-naphthol is a halogenated derivative of 2-naphthol, a well-known fluorescent molecule. The introduction of a chlorine atom at the 7-position can influence the electronic and photophysical properties of the parent naphthol scaffold.[1] This technical guide provides a comprehensive overview of the anticipated UV-Vis absorption and fluorescence spectral properties of this compound. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide leverages data from the parent compound, 2-naphthol, and other closely related derivatives to provide a predictive framework and detailed experimental protocols for researchers.

Predicted Spectroscopic Properties

The UV-Vis absorption and fluorescence characteristics of naphthols are attributed to π-π* electronic transitions within the naphthalene ring system.[1] The position and nature of substituents can significantly impact these properties. For this compound, the electron-withdrawing nature of the chlorine atom is expected to influence the energy levels of the ground and excited states, potentially leading to shifts in the absorption and emission maxima compared to unsubstituted 2-naphthol.

UV-Vis Absorption Spectra

The UV-Vis absorption spectrum of 2-naphthol derivatives typically exhibits multiple bands in the ultraviolet region.[2][3] The absorption maxima are influenced by the solvent environment. For instance, the λmax of 2-naphthol has been reported at different values in water and chloroform, indicating a sensitivity to solvent polarity.[4] While specific data for this compound is not available, the following table summarizes the known absorption data for the parent compound, 2-naphthol, which can serve as a baseline for experimental design.

| Compound | Solvent | Absorption Maxima (λmax) (nm) |

| 2-Naphthol | Water | 273.6 |

| 2-Naphthol | Chloroform | 275.4 |

| 2-Naphthol | n-Hexane | ~330 |

Table 1: UV-Vis Absorption Data for 2-Naphthol. This data is provided as a reference due to the absence of specific experimental values for this compound.[3][4]

Fluorescence Spectra

2-Naphthol is known to be a fluorescent compound.[5] The fluorescence emission is also sensitive to the solvent environment and the pH of the solution. The excited-state properties, including the emission wavelength and quantum yield, can be altered by substituents on the naphthalene ring. The following table presents available fluorescence data for 2-naphthol.

| Compound | Solvent/Conditions | Excitation Maxima (λex) (nm) | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| 2-Naphthol | Aqueous (acidic) | 323 | ~350 | 0.18 |

| 2-Naphthol | Aqueous (basic) | - | ~415 | - |

Table 2: Fluorescence Data for 2-Naphthol. This data is provided as a reference due to the absence of specific experimental values for this compound.[6][7]

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy measurements for a compound like this compound.

UV-Vis Absorption Spectroscopy Protocol

-

Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

-

Instrumentation:

-

A calibrated double-beam UV-Vis spectrophotometer.

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a chosen spectroscopic grade solvent.

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 (e.g., 1-10 µg/mL).[4]

-

Instrument Setup:

-

Set the spectrophotometer to scan a wavelength range appropriate for naphthol derivatives (e.g., 200-450 nm).[8]

-

Use the same solvent as used for the sample preparation as a blank to zero the instrument.

-

-

Measurement:

-

Rinse the quartz cuvette with the solvent and then with the sample solution.

-

Fill the cuvette with the sample solution.

-

Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

-

Fluorescence Spectroscopy Protocol

-

Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade, non-fluorescent solvents (e.g., ethanol, cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes (1 cm path length)

-

A suitable fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

-

Instrumentation:

-

A calibrated spectrofluorometer.

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., if λex = 330 nm, scan from 340 nm to 600 nm).

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the sample.

-

Record the fluorescence emission spectrum of the solvent blank.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of a known fluorescence standard (e.g., quinine sulfate) with a similar absorbance at the same excitation wavelength.

-

Record the fluorescence emission spectrum of the standard under the same experimental conditions.

-

Calculate the fluorescence quantum yield (Φf) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for UV-Vis and Fluorescence Analysis.

Solvent Effects on Spectra

The photophysical properties of naphthol derivatives are often influenced by the solvent polarity. The following diagram illustrates the general relationship between solvent polarity and spectral shifts.

Caption: Solvent Polarity and Spectral Shifts.

References

- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masspec.scripps.edu [masspec.scripps.edu]

- 8. aa6kj.hopto.org [aa6kj.hopto.org]

An In-depth Technical Guide on the Health and Safety of 7-Chloro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 7-Chloro-2-naphthol (CAS No: 40492-93-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | PubChem[1] |

| Molecular Weight | 178.61 g/mol | PubChem[1] |

| Melting Point | 120 - 122 °C (248 - 252 °F) | Sigma-Aldrich |

| Boiling Point | 285 - 286 °C (545 - 547 °F) | Sigma-Aldrich |

| Partition Coefficient (n-octanol/water) | log Pow: 1.88 - 1.9 (at 20 °C / 68 °F) | Sigma-Aldrich |

| Appearance | Solid | Not explicitly stated, inferred |

| InChI Key | QSDSWPOSISCSSI-UHFFFAOYSA-N | PubChem[1] |

Section 2: Toxicological Data

Toxicological information is critical for assessing the potential health risks associated with handling this compound. The available data is summarized below.

| Hazard Classification | Category | Statement | Source |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Sigma-Aldrich |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Sigma-Aldrich |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Sigma-Aldrich |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Sigma-Aldrich |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | Sigma-Aldrich |

Section 3: Experimental Protocols

Detailed experimental methodologies for the toxicological and physical property data are not fully described in the available safety data sheets. However, the partition coefficient was determined according to the OECD Test Guideline 117 .

OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method

This method determines the partition coefficient (Pow) of a substance by measuring its retention time in a high-performance liquid chromatography (HPLC) system.

-

Principle: A small quantity of the test substance is dissolved and injected into a reversed-phase HPLC column.

-

Elution: The substance is eluted with a mixture of a polar mobile phase (e.g., methanol-water).

-

Detection: The retention time of the substance is measured by a suitable detector (e.g., UV-detector).

-

Calibration: A calibration graph of log Pow versus retention time for reference substances with known Pow values is established.

-

Determination: The log Pow of the test substance is then interpolated from its retention time using the calibration graph.

The toxicological endpoints are typically determined through standardized animal studies, though specific details of these studies for this compound are not provided in the publicly available safety documents.

Section 4: Safety and Handling

Proper handling and safety precautions are paramount when working with this compound. The following sections outline the recommended procedures for first aid and emergency response.

A logical workflow for providing first aid after exposure to this compound is illustrated below.

Caption: First aid procedures for this compound exposure.

This compound is combustible and can form explosive mixtures with air upon intense heating.

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, and chemical foam are all suitable for extinguishing fires involving this compound.[2]

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

In the event of a spill, the following workflow should be followed to ensure safety and proper containment.

Caption: Workflow for accidental release and cleanup of this compound.

Section 5: GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard Pictograms:

-

Corrosion

-

Exclamation Mark

-

Health Hazard

-

Environment

Signal Word: Danger

Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

A Technical Guide to 7-Chloro-2-naphthol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key chemical properties, and synthetic applications of 7-Chloro-2-naphthol, a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource for researchers engaged in drug discovery and the development of novel bioactive molecules.

Introduction to this compound

This compound is a halogenated derivative of 2-naphthol, an aromatic compound with a fused two-ring structure. The presence of a chlorine atom on the naphthalene ring significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in the synthesis of more complex compounds. Halogenated naphthols are recognized for their utility in constructing molecules with a wide range of potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties[1]. The introduction of a halogen can impact a molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets, a key consideration in drug design[1].

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The table below summarizes key information from several suppliers, including CAS number, molecular weight, and available purity. It is important for researchers to consult the suppliers' websites for the most current pricing and availability.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Benchchem | 40492-93-1 | 178.61 | - | For research use only. Not for human or veterinary use.[1] |

| Aladdin | 40492-93-1 | - | - | Available in quantities of 100mg, 250mg, and 1g.[1] |

| ChemScene | 29921-50-4 (isomer) | 178.61 | ≥98% | Isomer: 1-Chloro-7-naphthol. |

| TCI America (via Fisher Scientific) | 633-99-8 (isomer) | 178.615 | ≥98.0% | Isomer: 1-Chloro-2-naphthol. |

| PubChem | 40492-93-1 | 178.61 | - | Aggregates data from multiple suppliers.[2] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | [2] |

| IUPAC Name | 7-chloronaphthalen-2-ol | [2] |

| Molecular Weight | 178.61 g/mol | [2] |

| CAS Number | 40492-93-1 | [2] |

Experimental Protocols: Synthesis of 1-Amidoalkyl-2-naphthols

This compound serves as an excellent starting material for the synthesis of various derivatives, including 1-amidoalkyl-2-naphthols, which are known for their biological activities[3]. The following is a detailed protocol for a one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols, adapted from a general method that can be applied using this compound.[4][5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amide (e.g., acetamide or benzamide) or Urea

-

Catalyst (e.g., tetrachlorosilane[4], citrus limon juice[6], or SO3H-carbon[5])

-

Ethanol (if using a solvent)

-

Round bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath (if required)

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round bottom flask, combine this compound (1 mmol), the chosen aromatic aldehyde (1 mmol), and the amide or urea (1.2-1.5 mmol).

-

Catalyst Addition: Add the selected catalyst. The catalytic amount will vary depending on the chosen catalyst (e.g., 5 wt% for SO3H-carbon)[5]. For solvent-free conditions, the reactants are mixed directly. If a solvent is used, such as ethanol with citrus limon juice, it should be added at this stage.[6]

-

Reaction Conditions:

-

Solvent-Free: The mixture is stirred at a specified temperature (e.g., 100-120 °C) for the required time (typically 30 minutes to several hours), with the reaction progress monitored by TLC.[5][7]

-

With Solvent: The reaction mixture is stirred at room temperature or heated as necessary. Reaction progress is monitored by TLC.[6]

-

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

If the reaction was performed neat, dissolve the mixture in a suitable organic solvent like acetone.

-

Quench the reaction by adding cold water.

-

If a precipitate forms, filter the solid product. If the product remains in the aqueous layer, extract with an organic solvent (e.g., chloroform).[4]

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-amidoalkyl-2-naphthol derivative.[6]

Visualizing Synthetic and Screening Workflows

The following diagrams illustrate the logical flow of synthesizing derivatives from this compound and a general workflow for screening their biological activity.

References

- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]

- 2. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]

- 5. arcjournals.org [arcjournals.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Naphthols

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction offers a versatile and efficient method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 7-Chloro-2-naphthol with various arylboronic acids. The resulting 2-aryl-7-naphthol products are valuable intermediates in drug discovery and materials science. The hydroxyl group at the 2-position and the chloro group at the 7-position of the naphthol ring provide distinct reactivity, making it a useful building block in organic synthesis.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1][6][7] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] For less reactive aryl chlorides, the choice of a suitable electron-rich and bulky phosphine ligand is often critical for achieving high reaction efficiency.[7]

Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Buchwald Ligand (e.g., SPhos, XPhos)

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Standard laboratory work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add these to the Schlenk flask.

-

Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask. The mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-naphthol product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound. The reactivity of aryl chlorides often requires more robust catalytic systems compared to aryl bromides or iodides.[3][7]

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 12-24 | 70-95 |

| 2 | Aryl Chloride | 4-Tolylboronic acid | Pd₂(dba)₃ (1-1.5) | XPhos (2-3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 85-99 |

| 3 | Aryl Chloride | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3-5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 60-80 |

| 4 | Chloroindole | Phenylboronic acid | P1 (1-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 |

Note: P1 refers to a specific phosphine ligand from the linked study.[9] Yields are indicative and may vary based on the specific substrates and reaction scale.

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle Diagram

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound|CAS 40492-93-1|Research Compound [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 7-Chloro-2-naphthol as a Versatile Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Chloro-2-naphthol is a halogenated aromatic alcohol that serves as a valuable and versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a naphthalene core substituted with both a hydroxyl (-OH) and a chloro (-Cl) group, provides multiple reactive sites for constructing complex molecular architectures.[1] The hydroxyl group activates the ring for electrophilic substitution, while the chlorine atom provides a handle for transition metal-catalyzed cross-coupling reactions.[1][2] Furthermore, the electron-withdrawing nature of the chlorine atom enhances the acidity of the phenolic proton, influencing its reactivity in deprotonation-dependent reactions.[1] These distinct chemical properties make this compound a crucial starting material for synthesizing a wide range of derivatives, which have been investigated for potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] This document provides an overview of its properties, reactivity, and detailed protocols for its application in synthetic chemistry.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the key properties and identifiers summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO | [3] |

| Molecular Weight | 178.61 g/mol | [1][3] |

| CAS Number | 40492-93-1 | [1][3] |

| IUPAC Name | 7-chloronaphthalen-2-ol | [3] |

| Appearance | White crystalline solid | |

| Solubility | Poorly soluble in water, soluble in organic solvents |

Spectroscopic analysis is essential for structure confirmation. Key expected data for this compound are presented in the table below.

| Spectroscopic Method | Key Features | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and a hydroxyl proton. The hydroxyl proton often appears as a broad singlet with a chemical shift dependent on solvent and concentration. The aromatic proton signals are influenced by the -OH and -Cl substituents. | [1] |

| ¹³C NMR | Provides a map of the carbon skeleton, confirming the substitution pattern on the naphthalene ring. | [1] |

| Mass Spectrometry | Molecular ion peak (m/z) at approximately 178 and 180 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Key fragment ions may arise from the loss of CO and HCl. | [1][3] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Cl stretching vibrations. | [3] |

Reactivity Profile and Synthetic Applications

The dual functionality of this compound allows for a variety of chemical transformations. The primary sites of reactivity are the hydroxyl group (nucleophilic reactions), the C1 position (electrophilic aromatic substitution), and the C7 position (cross-coupling reactions).

Key Synthetic Applications Include:

-

Synthesis of Naphthofurans: The hydroxyl group can be used to construct fused heterocyclic systems like naphthofurans, which are known to possess various pharmacological activities.[4]

-

Multicomponent Reactions: It can serve as the phenolic component in multicomponent reactions, such as the Betti reaction, to create complex molecules like aminobenzylnaphthols and amidoalkylnaphthols in a single step.[5][6]

-

Synthesis of Biologically Active Derivatives: The naphthalene scaffold is a common feature in many approved drugs and biologically active compounds.[7][8] this compound provides a starting point for creating derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.[1][9]

-

Palladium-Catalyzed Couplings: The chloro-substituent is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds to elaborate the molecular structure.[1][2]

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound, adapted from established procedures for 2-naphthol and related compounds. Researchers should perform small-scale trials to optimize conditions for this specific substrate.

Protocol 1: Synthesis of 1-Amidoalkyl-7-chloro-2-naphthols via Multicomponent Reaction

This protocol describes a one-pot synthesis adapted from a method utilizing tetrachlorosilane as a catalyst for the condensation of a naphthol, an aldehyde, and a nitrile.[6] This reaction is efficient for producing amidoalkyl naphthol derivatives.

Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and acetonitrile (2.0 mmol).

-

Slowly add tetrachlorosilane (2.0 mmol) to the stirred mixture at room temperature. The reaction is often exothermic.

-

Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-amidoalkyl-7-chloro-2-naphthol.

The table below shows representative yields achieved for the synthesis of 1-amidoalkyl-2-naphthols using various aldehydes with unsubstituted 2-naphthol, which can serve as a benchmark for optimization.[6]

| Entry | Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 95 |

| 2 | 4-Methylbenzaldehyde | 93 |

| 3 | 4-Methoxybenzaldehyde | 96 |

| 4 | 4-Chlorobenzaldehyde | 90 |

| 5 | 3-Nitrobenzaldehyde | 88 |

Protocol 2: Synthesis of 7-Chloro-2-(benzyloxy)naphthalene (O-Alkylation)

O-alkylation of the hydroxyl group is a fundamental transformation to produce naphthyl ethers, which can serve as intermediates or as final products with modified biological properties.

Methodology:

-

Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 mmol), to the solution.

-

Add the alkylating agent, for example, benzyl bromide (1.1 mmol).

-

Heat the reaction mixture to reflux and stir until TLC indicates the complete consumption of the starting material.

-

After cooling to room temperature, filter off the base.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via recrystallization or column chromatography to obtain the pure ether.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chlorine atom at the C7 position can be replaced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This is a powerful method for synthesizing complex biaryl structures.

Methodology:

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and a base like potassium carbonate (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to isolate the 7-aryl-2-naphthol product.

Conclusion this compound is a highly valuable intermediate for organic synthesis due to its multiple, distinct reactive sites. The protocols and data provided herein offer a foundation for researchers to explore its utility in synthesizing novel compounds for applications in medicinal chemistry and materials science. The adaptability of this intermediate to various reaction types, including multicomponent and transition metal-catalyzed reactions, underscores its importance in the modern synthetic chemist's toolkit.

References

- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]

- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes: 7-Chloro-2-naphthol as a Potential Fluorescent Probe for Enzyme Assays

Introduction

7-Chloro-2-naphthol is a halogenated naphthol derivative with distinct chemical properties imparted by the chloro and hydroxyl groups on its naphthalene ring.[1] While the broader class of naphthols is utilized in developing fluorescent probes, the specific application of this compound as a fluorescent reporter in enzyme assays is an area of emerging potential.[1][2][3] The principle of such an assay involves an enzyme-specific substrate that has been chemically modified to include the this compound moiety, rendering it non-fluorescent or "caged." Enzymatic cleavage of this substrate liberates the free this compound, resulting in a detectable fluorescent signal that is proportional to enzyme activity. This document provides a generalized framework and protocols for the development and application of assays using this compound-based substrates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound reporter molecule is provided below. These properties are essential for designing assay conditions and instrumentation settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | PubChem[4] |

| Molecular Weight | 178.61 g/mol | PubChem[4] |

| IUPAC Name | 7-chloronaphthalen-2-ol | PubChem[4] |

| CAS Number | 40492-93-1 | PubChem[4] |

Principle of Enzymatic Activation

The core of the assay is the enzymatic conversion of a non-fluorescent substrate into the highly fluorescent this compound. The substrate is designed to be specific for the target enzyme (e.g., a phosphatase, glycosidase, or esterase). The enzyme catalyzes the hydrolysis of a labile bond, releasing the fluorophore.

Caption: General mechanism of a this compound-based enzyme assay.

Application Protocol: Acid Phosphatase (ACP) Assay

This section provides a generalized protocol for a continuous acid phosphatase assay using a hypothetical 7-chloro-2-naphthyl phosphate substrate. This protocol is based on methodologies for similar naphthyl-based substrates and would require optimization.[5]

1. Materials and Reagents

-

Assay Buffer: 0.1 M Acetate Buffer (pH 4.6). The optimal pH should be determined experimentally, as related assays show optima between pH 4.6 and 5.0.[6]

-

Substrate: 7-chloro-2-naphthyl phosphate (synthesis required). Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO) and store at -20°C.

-

Enzyme: Purified acid phosphatase standard.

-

Stop Solution: 0.5 M NaOH.

-

Instrumentation: Fluorescence plate reader or spectrofluorometer.

2. Experimental Workflow

The following diagram outlines the key steps for performing the enzyme assay.

Caption: Standard experimental workflow for an enzyme assay.

3. Assay Procedure (96-well plate format)

-

Prepare Working Solutions: Dilute the 7-chloro-2-naphthyl phosphate stock solution to the desired final concentration (e.g., 10-100 µM) in the Assay Buffer. Prepare serial dilutions of the acid phosphatase standard in Assay Buffer.

-

Plate Setup: To each well, add 50 µL of the substrate working solution.

-

Initiate Reaction: Add 50 µL of the enzyme dilution (or sample) to each well to start the reaction. Include wells with buffer only (blank) and enzyme only (background control).

-

Incubation and Measurement:

-

Kinetic Assay: Immediately place the plate in a fluorescence reader pre-set to the optimal temperature. Measure the fluorescence signal every 60 seconds for 15-30 minutes. The excitation and emission wavelengths for this compound must be determined experimentally via a spectral scan.

-

Endpoint Assay: Incubate the plate at the optimal temperature for a fixed time (e.g., 30 minutes). Stop the reaction by adding 25 µL of Stop Solution. Measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

For endpoint assays, the final fluorescence value corresponds to the total activity.

-

Plot the reaction rate against the enzyme concentration to generate a standard curve.

-

Quantitative Data and Assay Development

No specific kinetic data for enzyme assays releasing this compound is currently published. However, data from assays using structurally similar naphthol-based substrates provide a valuable reference for the parameters that must be determined during assay development.

Table 1: Kinetic Parameters for Related Naphthol-Based Phosphatase Substrates

| Substrate | Enzyme | pH Optimum | Kₘ | Source |

| Naphthol AS-BI phosphate | Acid Phosphatase (CHO cells) | 4.6 | 10 µM | PubMed[6] |

| 1-Naphthyl phosphate | Human Prostatic Acid Phosphatase | 3.8 - 5.7 | 1.01 - 1.6 mM | ResearchGate[5] |

Key Considerations for Assay Development

Developing a robust assay requires systematic optimization of several parameters. The logical relationships between these steps are crucial for success.

Caption: Logical workflow for developing a novel fluorescent enzyme assay.

This compound presents a promising scaffold for the development of "turn-on" fluorescent probes for a variety of enzyme classes. Its utility is contingent on the successful synthesis of specific, non-fluorescent enzyme substrates that release the fluorophore upon cleavage. The protocols and workflows provided herein offer a comprehensive, albeit generalized, guide for researchers aiming to develop and validate novel enzyme assays using this reporter molecule. Critical first steps include the synthesis of a high-purity substrate and the thorough characterization of the fluorescence properties of this compound under various aqueous conditions to establish optimal measurement parameters.

References

- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]

- 2. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidine) phosphatase and naphthol AS-BI beta-D-glucuronidase in Chinese hamster ovary cells: biochemical and flow cytometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of Amines via Derivatization with 7-Chloro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a pre-column derivatization reaction with 7-Chloro-2-naphthol. This derivatization step imparts a chromophoric tag to the amine analytes, significantly enhancing their detection by UV spectrophotometry. The protocol provides a comprehensive guide for sample preparation, derivatization, and HPLC analysis, making it suitable for applications in pharmaceutical research, environmental analysis, and quality control.

Introduction

The quantitative analysis of amines is crucial in numerous scientific and industrial fields, including pharmaceutical development, where they are common functional groups in active pharmaceutical ingredients (APIs) and related impurities. Due to their often low volatility and lack of a strong chromophore, direct analysis of amines by HPLC with UV detection can be challenging.[1][2][3][4][5][6] Pre-column derivatization is a widely accepted technique to overcome these limitations.[1][7] This process involves reacting the analyte with a reagent to form a derivative that is more easily detectable.[1][7]

This compound is a suitable derivatizing agent for amines due to the reactive nature of its hydroxyl group, which can be activated to react with primary and secondary amines. The naphthalene ring system provides a strong chromophore, allowing for sensitive UV detection. The electron-withdrawing nature of the chlorine atom can enhance the reactivity of the hydroxyl group for derivatization.[8] This application note provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC.

Experimental Protocol

Materials and Reagents

-